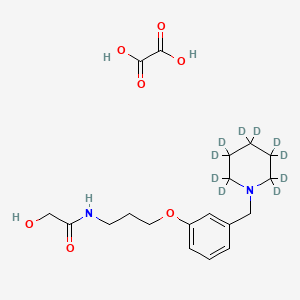

Roxatidine-d10 Hemioxalate

Description

Theoretical Framework of Stable Isotope Labeling in Quantitative Bioanalysis

Quantitative bioanalysis by techniques like liquid chromatography-mass spectrometry (LC-MS) aims to determine the exact concentration of a substance (analyte) in a biological sample, such as plasma or urine. wuxiapptec.com However, the process is susceptible to various sources of error, including analyte loss during sample extraction and matrix effects, where other components in the sample can suppress or enhance the analyte's signal. scispace.com

Stable isotope labeling involves replacing one or more atoms in the analyte molecule with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov The resulting SIL internal standard is chemically almost identical to the analyte but has a different mass. scispace.com When a known amount of the SIL internal standard is added to a sample at the beginning of the analytical process, it experiences the same physical and chemical variations as the analyte. wuxiapptec.com

During mass spectrometric analysis, the analyte and the SIL internal standard are separated by their mass-to-charge ratio (m/z). By measuring the ratio of the analyte's signal to the SIL internal standard's signal, any variations introduced during the sample preparation and analysis are effectively cancelled out, leading to a highly accurate and precise quantification of the analyte. wuxiapptec.com

Rationale for the Application of Deuterated Internal Standards in Mass Spectrometry-Based Assays

Deuterium-labeled compounds are a popular choice for SIL internal standards due to the relative ease and lower cost of incorporating deuterium into organic molecules compared to other stable isotopes like ¹³C or ¹⁵N. nih.gov The fundamental principle behind using a deuterated internal standard in mass spectrometry is that it co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's ion source. nih.gov

The key advantages of using a deuterated internal standard include:

Correction for Matrix Effects: Biological matrices are complex and can significantly impact the ionization of an analyte. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it is affected by the matrix in the same way, allowing for accurate correction. scispace.com

Compensation for Extraction Variability: Any loss of analyte during the extraction process is mirrored by a proportional loss of the deuterated standard, ensuring the ratio between them remains constant. wuxiapptec.com

Improved Precision and Accuracy: By accounting for various sources of error, deuterated internal standards significantly enhance the precision and accuracy of quantitative bioanalytical methods. scispace.comwuxiapptec.com

While highly effective, the use of deuterated standards requires careful consideration. The position and number of deuterium atoms are crucial to prevent isotopic exchange and to ensure a sufficient mass difference from the analyte to avoid spectral overlap. wuxiapptec.com

Overview of Roxatidine-d10 Hemioxalate as a Reference Material in Modern Analytical Research

Roxatidine (B1205453) is a histamine (B1213489) H2-receptor antagonist, and its active metabolite is the focus of pharmacokinetic studies. nih.gov this compound is the deuterated form of Roxatidine Hemioxalate, specifically designed for use as an internal standard in bioanalytical method development and validation. clearsynth.com Its primary application is in the quantification of roxatidine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS). biomol.commedkoo.com

The "d10" designation indicates that ten hydrogen atoms in the roxatidine molecule have been replaced with deuterium atoms, providing a significant mass shift from the unlabeled analyte. This substantial mass difference is advantageous in mass spectrometry as it minimizes the risk of cross-talk between the analyte and the internal standard signals. wuxiapptec.com

Table 1: Specifications of this compound

| Property | Value | Source |

| Formal Name | 2-hydroxy-N-[3-[3-(1-piperidinyl-2,2,3,3,4,4,5,5,6,6-d10-methyl)phenoxy]propyl]-acetamide, ethanedioate (2:1) | biomol.comcaymanchem.com |

| CAS Number | 2832423-41-1 | biomol.comcaymanchem.com |

| Molecular Formula | C₁₇H₁₆D₁₀N₂O₃ • ½C₂H₂O₄ | biomol.comcaymanchem.com |

| Formula Weight | 361.5 | biomol.comcaymanchem.com |

| Purity | ≥95% (Roxatidine) | caymanchem.com |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d10); ≤1% d0 | caymanchem.com |

The high isotopic purity of this compound is critical for its function as a reliable internal standard, ensuring minimal interference from the unlabeled form. caymanchem.com

While specific studies detailing the use of this compound are not widely published, the validation parameters from studies quantifying roxatidine using other internal standards provide a clear indication of the expected performance when using a deuterated analog. For instance, a validated LC-MS/MS method for roxatidine in human plasma demonstrated excellent linearity, precision, and accuracy, which are the hallmarks of a robust bioanalytical assay. nih.gov

Table 2: Example Bioanalytical Method Validation Parameters for Roxatidine Quantification

This table illustrates typical validation results for the quantification of roxatidine in human plasma using LC-MS/MS, based on published research. While a different internal standard was used in this specific study, the performance metrics are representative of what would be expected when using a high-quality deuterated internal standard like this compound.

| Validation Parameter | Result | Source |

| Linearity Range | 1-1000 ng/mL | nih.gov |

| Correlation Coefficient (r²) | >0.998 | nih.gov |

| Intra-day Precision (%RSD) | 3.3 - 8.8% | nih.gov |

| Inter-day Precision (%RSD) | 5.3 - 6.2% | nih.gov |

| Intra-day Accuracy (%) | 103.4 - 108.8% | nih.gov |

| Inter-day Accuracy (%) | 102.3 - 110.0% | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |

| Recovery | >87% | jfda-online.com |

The data presented in Table 2 underscores the high degree of sensitivity, precision, and accuracy that can be achieved in bioanalytical methods. The use of a deuterated internal standard like this compound is instrumental in attaining such reliable results, making it an invaluable tool for pharmacokinetic and other quantitative studies involving roxatidine.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C19H28N2O7 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

N-[3-[3-[(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)methyl]phenoxy]propyl]-2-hydroxyacetamide;oxalic acid |

InChI |

InChI=1S/C17H26N2O3.C2H2O4/c20-14-17(21)18-8-5-11-22-16-7-4-6-15(12-16)13-19-9-2-1-3-10-19;3-1(4)2(5)6/h4,6-7,12,20H,1-3,5,8-11,13-14H2,(H,18,21);(H,3,4)(H,5,6)/i1D2,2D2,3D2,9D2,10D2; |

InChI Key |

SRDQKICJPUSODU-WPDGUVEOSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC2=CC(=CC=C2)OCCCNC(=O)CO)([2H])[2H])([2H])[2H])[2H].C(=O)(C(=O)O)O |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CO.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Site Specific Deuteration of Roxatidine D10 Hemioxalate

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into organic molecules can be achieved through several synthetic strategies, ranging from the use of deuterated building blocks to late-stage functionalization via hydrogen isotope exchange (HIE). snnu.edu.cn The choice of method depends on the target molecule's complexity, the desired site of deuteration, and the availability of starting materials.

Common strategies for deuterium incorporation include:

Catalytic Hydrogen Isotope Exchange (HIE): This is a prevalent and efficient method for site-selective deuteration. snnu.edu.cn It often involves the use of transition metal catalysts (e.g., iridium, ruthenium, rhodium) to facilitate the exchange of C-H bonds with a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cnresearchgate.net This technique can be applied in the later stages of a synthesis, allowing for the direct deuteration of a complex molecule. snnu.edu.cn

Reductive Deuteration: This approach involves the reduction of unsaturated functional groups like alkenes, alkynes, or carbonyls using deuterated reagents. researchgate.netresearchgate.net Common reagents include deuterium gas with a metal catalyst (e.g., Pd/C), or deuterated metal hydrides like sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net

Use of Deuterated Building Blocks: One of the most straightforward methods for producing specifically labeled compounds is to begin the synthesis with a simple, commercially available starting material that is already deuterated at the desired positions. scripps.edu This approach avoids potential issues with selectivity in late-stage deuteration and is often used when a specific deuterated moiety, like a ring system, is required.

Deuterated Solvents as Reagents: In some base- or acid-catalyzed reactions, deuterated solvents such as D₂O or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) can serve as the deuterium source for exchange with labile protons. acs.org

These methods provide a versatile toolbox for chemists to create isotopically labeled molecules for various research purposes, including investigating reaction mechanisms and studying pharmacokinetic properties. thalesnano.commusechem.com

Chemical Synthesis Pathways for Roxatidine-d10 Hemioxalate and its Non-Deuterated Analog

The synthesis of both roxatidine (B1205453) and its deuterated analog, Roxatidine-d10, follows a multi-step pathway, with the key difference being the introduction of a deuterated starting material for the latter. nih.gov The non-deuterated form is typically prepared as roxatidine acetate (B1210297), but the base can be converted to the hemioxalate salt. wikipedia.orggoogle.com

Synthesis of Non-Deuterated Roxatidine:

A common synthetic route for roxatidine begins with the reductive amination of 3-hydroxybenzaldehyde (B18108) with piperidine (B6355638), often using formic acid, to yield 3-(1-piperidinylmethyl)phenol (B188776). wikipedia.orgtandfonline.com This intermediate then undergoes a Williamson ether synthesis with a suitable three-carbon linker, such as N-(3-bromopropyl)phthalimide, followed by deprotection to yield (3-(1-piperidinylmethyl)phenoxy)propylamine. wikipedia.org Finally, acylation of this amine with an appropriate reagent, such as one derived from glycolic acid, yields the roxatidine base. wikipedia.org

An alternative reported synthesis involves the reaction of 3-(1-piperidinylmethyl)phenol with 1,3-dichloropropane, followed by reaction with 2,4-oxazolidinedione, and subsequent reaction with acetate or acetic anhydride (B1165640) to form the final product. google.com

Synthesis of this compound:

The synthesis of Roxatidine-d10 is analogous to the non-deuterated pathway. The crucial modification is the use of piperidine-d11 (B105061) as the starting material instead of non-deuterated piperidine. nih.govbiomol.com This ensures the site-specific incorporation of ten deuterium atoms onto the piperidine ring of the final compound. The subsequent reaction steps mirror those of the non-deuterated synthesis.

Reductive Amination: 3-hydroxybenzaldehyde is reacted with piperidine-d11 to form 3-((piperidin-d10)-1-ylmethyl)phenol.

Etherification and Amine Formation: This deuterated phenol (B47542) intermediate is then subjected to etherification and subsequent reactions to build the side chain, resulting in the deuterated amine precursor.

Acylation: The final acylation step produces the Roxatidine-d10 base.

Salt Formation: The Roxatidine-d10 base is then treated with oxalic acid to precipitate this compound.

Below is a table comparing the key reactants and intermediates in the synthesis of the non-deuterated and d10-labeled compounds.

| Step | Non-Deuterated Synthesis | Deuterated Synthesis (d10) |

| 1. Key Starting Material | Piperidine | Piperidine-d11 |

| 2. Phenol Intermediate | 3-(1-Piperidinylmethyl)phenol | 3-((Piperidin-d10)-1-ylmethyl)phenol |

| 3. Final Base | Roxatidine | Roxatidine-d10 |

| 4. Salt Formation | Reaction with Oxalic Acid | Reaction with Oxalic Acid |

| 5. Final Product | Roxatidine Hemioxalate | This compound |

Analytical Characterization of Isotopic Purity and Positional Deuteration in this compound

Mass Spectrometry (MS):

Mass spectrometry is a primary technique for determining the level of deuterium incorporation. clearsynth.com High-resolution mass spectrometry (HR-MS) can precisely measure the mass of the molecule, confirming the mass increase corresponding to the number of deuterium atoms. rsc.org For Roxatidine-d10, the molecular ion peak will be shifted by approximately 10 mass units compared to its non-deuterated counterpart. By analyzing the isotopic distribution of the molecular ion cluster, the isotopic purity (the percentage of molecules that are fully deuterated) can be calculated. rsc.orgfigshare.com Tandem MS (MS/MS) can further be used to fragment the molecule, which can help confirm that the deuterium label is localized to the piperidine ring fragment. ansto.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Roxatidine-d10, the signals corresponding to the ten protons on the piperidine ring should be absent or significantly diminished, providing strong evidence of successful deuteration at these positions. jst.go.jp

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The ²H NMR spectrum of Roxatidine-d10 would show signals in the regions corresponding to the deuterated piperidine ring, confirming the presence and chemical environment of the labels. acs.org

¹³C NMR (Carbon-13 NMR): The incorporation of deuterium causes characteristic changes in the ¹³C NMR spectrum. Carbon atoms directly bonded to deuterium will show a triplet-like multiplicity (due to C-D coupling) and will be shifted slightly upfield. nih.govresearchgate.net This provides definitive proof of the specific carbon atoms that have been deuterated.

The table below summarizes the key analytical techniques and their roles in characterizing this compound.

| Analytical Technique | Purpose | Expected Observation for Roxatidine-d10 |

| High-Resolution Mass Spectrometry (HR-MS) | Determine isotopic enrichment and molecular formula. | Molecular weight increased by ~10 Da; allows calculation of isotopic purity. rsc.org |

| Tandem Mass Spectrometry (MS/MS) | Confirm location of deuterium label on a fragment. | Fragmentation pattern shows the +10 Da mass shift is localized to the piperidine fragment. ansto.gov.au |

| ¹H NMR Spectroscopy | Confirm absence of protons at labeled sites. | Disappearance of signals for the 10 protons on the piperidine ring. jst.go.jp |

| ²H NMR Spectroscopy | Directly detect deuterium atoms. | Appearance of signals corresponding to the deuterium atoms on the piperidine ring. acs.org |

| ¹³C NMR Spectroscopy | Confirm specific C-D bonds via isotopic shifts. | Upfield shifts and altered multiplicity for the carbon atoms of the piperidine ring. nih.gov |

Through the combined application of these synthetic and analytical methods, this compound can be reliably produced and characterized, ensuring its suitability for use in advanced scientific research.

Advanced Bioanalytical Method Development and Validation with Roxatidine D10 Hemioxalate As an Internal Standard

Principles and Optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Roxatidine (B1205453) Quantification

The successful quantification of roxatidine using LC-MS/MS relies on the careful optimization of both the chromatographic separation and the mass spectrometric detection parameters.

Liquid chromatography separates roxatidine from other components in the biological matrix. acs.org A common approach involves reverse-phase chromatography, often utilizing a C18 column. nih.govinnovareacademics.in The mobile phase composition, typically a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate), is optimized to achieve a good peak shape and adequate retention time for roxatidine and its deuterated internal standard, Roxatidine-d10 hemioxalate. nih.govinnovareacademics.in Gradient elution, where the proportion of the organic solvent is varied over time, can be employed to enhance separation efficiency. acs.org

Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently used technique for ionizing roxatidine, typically in the positive ion mode. nih.govinnovareacademics.in The ESI source parameters, such as capillary voltage and source temperature, are optimized to maximize the generation of protonated molecules of roxatidine ([M+H]+) and this compound. innovareacademics.in

Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity. acs.org This is achieved through multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.gov For roxatidine, a common transition monitored is m/z 307.3 → 107.1. nih.gov The collision energy is optimized to ensure efficient fragmentation of the precursor ion into the desired product ion, thereby maximizing the signal intensity.

Role of this compound in Mitigating Matrix Effects and Ensuring Quantitative Accuracy in LC-MS/MS

Biological matrices such as plasma and urine are complex mixtures of endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer. annlabmed.org This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. annlabmed.org

While highly effective, it is important to note that in some cases, particularly with deuterium-labeled standards, slight differences in retention times can occur, which may impact the ability to fully compensate for rapidly changing matrix effects. myadlm.org Therefore, thorough validation is crucial to confirm the suitability of the SIL-IS.

Method Validation Parameters for Bioanalytical Assays Employing this compound

To ensure a bioanalytical method is reliable and fit for its intended purpose, it must undergo a rigorous validation process. karger.com This process evaluates several key parameters to demonstrate the method's performance characteristics.

Selectivity and Specificity Considerations with this compound

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu In the context of LC-MS/MS, this is primarily achieved by monitoring specific MRM transitions for both roxatidine and this compound. To validate selectivity, at least six different blank matrix samples from individual sources are analyzed to ensure that no endogenous components produce a significant signal at the retention times of the analyte or the internal standard. europa.eu The response of any interfering components should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. europa.eu

Linearity and Calibration Curve Performance in Quantitative Analysis

The linearity of a bioanalytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ajpsonline.com A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. karger.com For LC-MS/MS assays, a weighted linear regression model, often with a weighting factor of 1/x² or 1/y², is commonly used to account for the heteroscedasticity of the data. nih.govacs.org A typical calibration curve for roxatidine might span a concentration range from 1 to 1000 ng/mL. nih.gov The performance of the calibration curve is assessed by the correlation coefficient (r²), which should ideally be close to 1, and by back-calculating the concentrations of the calibration standards, which should be within ±15% of the nominal value (±20% at the LLOQ). pmda.go.jp

Table 1: Representative Calibration Curve Data for Roxatidine Quantification

| Nominal Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Back-Calculated Concentration (ng/mL) | Accuracy (%) |

| 1.0 | 0.005 | 1.02 | 102.0 |

| 5.0 | 0.024 | 4.95 | 99.0 |

| 20.0 | 0.101 | 20.2 | 101.0 |

| 50.0 | 0.253 | 50.6 | 101.2 |

| 100.0 | 0.501 | 99.8 | 99.8 |

| 500.0 | 2.495 | 499.0 | 99.8 |

| 1000.0 | 5.012 | 1002.4 | 100.2 |

This table contains simulated data for illustrative purposes.

Assessment of Analytical Precision and Accuracy

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter between a series of measurements. karger.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. pmda.go.jp

For a method to be considered accurate and precise, the mean concentration of the QC samples should be within ±15% of the nominal value, and the coefficient of variation (CV) for the replicate measurements should not exceed 15%. europa.eu At the LLOQ, these acceptance criteria are often relaxed to ±20%. europa.eu Both intra-day (within a single analytical run) and inter-day (across different days) precision and accuracy are evaluated. nih.gov

Table 2: Summary of Intra-day and Inter-day Precision and Accuracy for Roxatidine

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low | 5 | 4.5 | 102.3 | 5.8 | 103.1 |

| Medium | 100 | 3.1 | 98.9 | 4.2 | 99.5 |

| High | 800 | 2.5 | 101.5 | 3.7 | 100.8 |

This table contains simulated data for illustrative purposes.

Evaluation of Recovery and Extraction Efficiency

Recovery is a measure of the efficiency of the extraction procedure used to isolate the analyte from the biological matrix. nih.gov It is determined by comparing the peak area of an analyte from an extracted sample to the peak area of an analyte from a post-extraction spiked sample (which represents 100% recovery). fda.gov

While 100% recovery is not essential, it should be consistent and reproducible across the concentration range. karger.com The use of this compound helps to compensate for incomplete or variable recovery, as both the analyte and the internal standard are expected to have similar extraction efficiencies. nih.gov

Table 3: Extraction Recovery of Roxatidine

| QC Level | Nominal Conc. (ng/mL) | Mean Peak Area (Extracted) | Mean Peak Area (Post-Spiked) | Recovery (%) |

| Low | 5 | 48,500 | 55,000 | 88.2 |

| Medium | 100 | 955,000 | 1,050,000 | 91.0 |

| High | 800 | 7,850,000 | 8,600,000 | 91.3 |

This table contains simulated data for illustrative purposes.

Long-Term and Short-Term Stability of this compound in Analytical Solutions and Biological Matrices

The stability of an internal standard (IS) is a critical parameter in bioanalytical method validation, ensuring that its concentration remains unchanged throughout the sample handling, processing, and storage periods. The use of a stable isotope-labeled IS like this compound is predicated on the assumption that it behaves identically to the analyte, Roxatidine, in terms of extraction recovery, matrix effects, and stability. Therefore, establishing the stability of the IS in both stock solutions and the biological matrix is paramount for accurate and reliable quantification.

While specific stability data for this compound is not extensively published, the stability of the parent compound, Roxatidine, has been evaluated and provides a strong surrogate for expected performance. Since isotopic labeling with deuterium (B1214612) does not typically alter the fundamental chemical stability of a molecule under standard storage conditions, the stability data for Roxatidine is considered highly relevant.

Detailed stability assessments for Roxatidine in human plasma have been conducted as part of method validation studies. These studies evaluate the compound's integrity under various conditions that samples may encounter during a clinical or preclinical study. The primary stability evaluations include freeze-thaw stability, benchtop (short-term) stability, and long-term stability at low temperatures.

Research Findings on Roxatidine Stability:

Studies have demonstrated that Roxatidine is a stable compound in human plasma under typical laboratory conditions. nih.gov One validation study reported that the relative errors for stability tests were well within acceptable limits, indicating no significant degradation. jfda-online.com The specific findings from these assessments are summarized below.

Short-Term (Benchtop) Stability: Roxatidine was found to be stable in plasma for at least 2 hours at ambient (room) temperature. jfda-online.com This ensures that samples can be handled and processed on the bench without compromising the integrity of the analyte.

Freeze-Thaw Stability: The compound remained stable through multiple freeze-thaw cycles. jfda-online.com A typical evaluation involves three cycles of freezing plasma samples (e.g., at -80°C) and thawing them to room temperature, which mimics the potential handling of samples during analysis. jfda-online.com

Long-Term Stability: For long-term storage, Roxatidine has been shown to be stable in plasma for at least 90 days when stored at -80°C. jfda-online.com This is crucial for studies where samples are collected over an extended period before analysis.

The table below summarizes the stability data for Roxatidine in human plasma based on a validated high-performance liquid chromatography (HPLC) method. jfda-online.com

| Stability Parameter | Condition | Duration | Concentration Tested (ng/mL) | Outcome |

| Benchtop Stability | Ambient Temperature | At least 2 hours | 15 and 500 | Stable (within 10% deviation) |

| Freeze-Thaw Stability | 3 Cycles (-80°C to RT) | 3 Cycles | 15 and 500 | Stable (within 10% deviation) |

| Long-Term Stability | Frozen Storage | 90 days at -80°C | 15 and 500 | Stable (within 15% deviation) |

| Working Solution Stability | Ambient Temperature | At least 6 hours | 50 and 5000 | Stable (within 3-5% deviation) |

This interactive table is based on published data for Roxatidine and serves as a reference for the expected stability of its deuterated analog. jfda-online.com

During method development, it is imperative to perform these stability tests on this compound specifically, both in the analytical solvent to confirm stock solution stability and in the relevant biological matrix to confirm its stability under the exact experimental conditions.

Impact of Deuterium-Hydrogen Exchange on Method Robustness

The robustness of a bioanalytical method using a deuterated internal standard like this compound is critically dependent on the isotopic stability of the label. medchemexpress.com The core principle of using a stable isotope-labeled standard in quantitative mass spectrometry is that the deuterium atoms are retained throughout the analytical process. Any loss of deuterium atoms via back-exchange with hydrogen from the solvent or matrix would lead to a mass shift, converting the internal standard into a lower-mass isotopologue or even the unlabeled analyte itself. This phenomenon, known as deuterium-hydrogen exchange, can severely compromise method accuracy and precision. medchemexpress.com

This compound is specifically designed to minimize this risk. The ten deuterium atoms are located on the piperidinyl group, substituting hydrogens attached to carbon atoms (C-D bonds). biomol.com C-D bonds are significantly more stable and less prone to exchange under typical analytical conditions compared to hydrogens attached to heteroatoms like oxygen (-OH) or nitrogen (-NH).

Factors Influencing Deuterium-Hydrogen Exchange:

pH: The rate of hydrogen exchange is highly pH-dependent. The exchange of amide hydrogens, for instance, is often base-catalyzed. nih.gov Analytical methods, particularly during extraction and chromatographic separation, must be controlled for pH to prevent creating conditions that could facilitate exchange.

Temperature: Higher temperatures can increase the rate of chemical reactions, including deuterium-hydrogen exchange.

Solvent Composition: The nature of the solvent can influence exchange rates. The presence of D₂O or H₂O in mobile phases or extraction buffers is a key factor. nih.gov

Ionization Source Conditions: In LC-MS/MS, conditions within the mass spectrometer's ionization source (e.g., temperature, gas flow, voltages) could potentially induce exchange, although this is less common for C-D bonds.

The use of Roxatidine-d10 as an internal standard is intended for quantification by GC- or LC-MS. biomol.com The robustness of these methods relies on the fact that the deuterium labels on the piperidinyl ring are not in exchangeable positions. Therefore, under standard reversed-phase chromatography conditions with typical acidic mobile phases (e.g., using formic acid or ammonium formate), the risk of back-exchange is extremely low. nih.gov This ensures that the m/z signal for the internal standard remains stable and distinct from the analyte, allowing for reliable ratiometric quantification.

Validation protocols for methods employing deuterated standards must include experiments to confirm the absence of significant deuterium-hydrogen exchange, ensuring the method's long-term robustness across different sample batches and instrument conditions.

Development of High-Throughput Bioanalytical Methods for Roxatidine and its Analogs

The development of high-throughput bioanalytical methods is essential for supporting large-scale pharmacokinetic and bioequivalence studies, which often involve the analysis of hundreds or thousands of samples. Such methods prioritize speed, efficiency, and sensitivity while maintaining accuracy and precision. For Roxatidine and its analogs, methods based on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or ultraviolet (UV) detection have been developed, forming the foundation for high-throughput analysis.

A key strategy for achieving high throughput is the simplification and automation of sample preparation. One validated method for Roxatidine in human plasma utilizes a straightforward one-step liquid-liquid extraction (LLE) with ethyl acetate (B1210297). nih.gov This approach is fast, cost-effective, and can be readily adapted to 96-well plate formats for automated processing. Another approach employs solid-phase extraction (SPE), which can also be fully automated to process many samples simultaneously with high recovery and clean extracts. jfda-online.com

The second pillar of high-throughput analysis is rapid chromatographic separation. The use of modern HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) systems with columns packed with smaller particles allows for significantly faster analysis times without sacrificing resolution. For example, a sensitive LC-MS/MS method for Roxatidine achieved chromatographic separation on a reverse phase C18 column with a total run time that is conducive to analyzing large sample sets efficiently. nih.gov

Comparison of Developed Analytical Methods:

The table below outlines the key parameters of two distinct, validated methods developed for the quantification of Roxatidine, which illustrate the approaches amenable to high-throughput applications.

| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV |

| Detection | Tandem Mass Spectrometry (ESI-MS/MS) | Ultraviolet (UV) |

| Internal Standard (IS) | Famotidine | Ranitidine |

| Sample Preparation | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Chromatography Column | Hydrosphere C18 | C18 Column |

| Mobile Phase | Methanol-Ammonium Formate Buffer (20:80, v/v) | Acetonitrile-KH₂PO₄ Buffer (5:95, v/v) |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 5 ng/mL |

| Linear Range | 1 - 1000 ng/mL | 5 - 1000 ng/mL |

| Reference | nih.gov | jfda-online.comncl.edu.tw |

This interactive table compares two different validated analytical methods for Roxatidine.

The LC-MS/MS method offers superior sensitivity (5-fold lower LLOQ) and selectivity due to the monitoring of specific mass transitions for the analyte and the internal standard. nih.gov This high selectivity can often permit simpler sample cleanup and faster chromatographic runs, making it the preferred platform for high-throughput bioanalysis in regulated environments. The development of such methods, using a stable isotope-labeled internal standard like this compound, represents the gold standard for robust, high-throughput quantitative bioanalysis of Roxatidine.

Mechanistic Investigations of Deuterium Isotope Effects and Label Stability in Deuterated Internal Standards

Chromatographic Retention Time Shifts Attributed to Deuterium (B1214612) Isotope Effects in Roxatidine-d10 Hemioxalate Analysis

A common observation when using deuterated internal standards in liquid chromatography is a shift in retention time relative to the unlabeled analyte. nih.gov In reversed-phase liquid chromatography (RPLC), deuterated compounds like this compound typically elute slightly earlier than their protiated (all-hydrogen) counterparts. nih.gov This phenomenon, known as the chromatographic isotope effect, stems from the fundamental differences between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.

The C-D bond is slightly shorter and has a lower vibrational energy than the C-H bond. researchgate.netnih.gov This can lead to subtle differences in the molecule's polarity and van der Waals interactions. In the context of RPLC, the hydrophobic interactions between the analyte and the nonpolar stationary phase are a primary driver of retention. The substitution of hydrogen with deuterium can slightly weaken these hydrophobic binding interactions, causing the deuterated molecule to spend less time interacting with the stationary phase and thus elute faster. researchgate.netresearchgate.net While this shift is often small, it can be significant enough to cause partial separation of the analyte and the internal standard. nih.gov If this separation is not accounted for, it can lead to quantification errors, especially if matrix effects vary across the elution profile. researchgate.net The magnitude of the retention time shift is influenced by several factors, including the number and location of deuterium atoms, the chromatographic conditions (e.g., mobile phase composition, gradient), and the stationary phase chemistry. researchgate.netacs.org

Table 1: Factors Influencing Deuterium Isotope Effect on Chromatographic Retention Time

| Factor | Description of Influence | Typical Observation in RPLC |

| Number of Deuterium Atoms | A greater number of deuterium atoms generally leads to a larger retention time shift. researchgate.net | Earlier elution for the deuterated compound. |

| Location of Deuteration | Deuteration at sites involved in hydrophobic interactions with the stationary phase has a more pronounced effect. | Shift magnitude varies based on label position. |

| Chromatographic System | The choice of stationary phase, mobile phase composition, and temperature can amplify or diminish the isotope effect. acs.org | Can be optimized to co-elute or resolve the analyte and standard. |

| Molecular Structure | The overall structure of the analyte influences the magnitude of the isotope effect. | Effect is compound-specific. |

Phenomenological Analysis of Deuterium-Hydrogen Exchange in this compound in Different Chemical and Biological Environments

A critical characteristic for any SIL internal standard is the stability of its isotopic labels. acanthusresearch.com The deuterium labels in this compound must remain on the molecule throughout sample preparation, storage, and analysis to ensure accurate quantification. However, under certain conditions, deuterium atoms can be replaced by protons from the solvent or matrix, a process known as back-exchange. nih.govnih.gov

The stability of a C-D bond is generally high, but certain chemical environments can promote D-H exchange. Labels on heteroatoms like oxygen or nitrogen are highly susceptible to exchange and are generally avoided. acanthusresearch.com While the ten deuterium atoms in Roxatidine-d10 are located on the carbon skeleton of the piperidine (B6355638) ring, which are generally stable, extreme pH conditions or enzymatic processes could potentially facilitate exchange. caymanchem.commdpi.com For instance, deuterium atoms on carbons adjacent to carbonyl groups or in some aromatic positions can be more prone to exchange under acidic or basic conditions. acanthusresearch.com In biological environments, metabolic enzymes can catalyze reactions that may involve the cleavage of a C-D bond. Studies on the metabolism of roxatidine (B1205453) have shown that hydroxylation of the piperidine ring can occur, a process that could potentially lead to the loss of deuterium atoms from the Roxatidine-d10 internal standard. osti.govnih.gov The loss of deuterium from the internal standard would result in the formation of molecules with a lower mass, potentially interfering with the signal of the analyte and leading to inaccurate quantification.

Table 2: Environmental Factors Influencing Deuterium-Hydrogen Exchange

| Environment | Potential for D-H Exchange | Mechanism/Rationale |

| Strongly Acidic or Basic pH | Increased | Acid-base catalysis can promote the exchange of protons on carbon atoms, particularly those adjacent to activating groups. mdpi.com |

| Elevated Temperature | Increased | Higher temperatures provide the necessary activation energy to overcome the barrier for C-D bond cleavage and exchange. |

| Biological Matrix (In Vitro) | Possible | The presence of enzymes in plasma or tissue homogenates could potentially catalyze exchange reactions over time during sample incubation. |

| Metabolic Processes (In Vivo) | Increased | Metabolic enzymes, such as cytochrome P450s, that hydroxylate the piperidine ring can cause the loss of deuterium labels. osti.govnih.gov |

| LC-MS Mobile Phase | Generally Low | Mobile phases are typically buffered to a pH where back-exchange is minimal for stable C-D bonds. nih.gov However, prolonged exposure can be a factor. researchgate.net |

Influence of Isotopic Impurities and Back-Exchange on Analytical Performance and Data Interpretation

The accuracy of quantitative bioanalysis using SIL internal standards like this compound relies on the isotopic purity of the standard and its stability. Two primary issues can compromise analytical performance: isotopic impurities and back-exchange. acanthusresearch.comscispace.com

Isotopic impurities refer to the presence of the unlabeled analyte (roxatidine) within the deuterated internal standard material. tandfonline.com Even with high isotopic enrichment, trace amounts of the unlabeled compound can persist from the synthesis process. This impurity contributes to the signal measured for the actual analyte, leading to an overestimation of its concentration. This interference is particularly problematic at the lower limit of quantification (LLOQ), where the contribution from the impurity can be significant relative to the analyte concentration. tandfonline.com

Furthermore, the natural isotopic abundance of elements like carbon (¹³C) in the analyte can cause interference. A molecule of roxatidine containing two ¹³C atoms, for example, will have a mass that is two daltons higher than the monoisotopic mass. This can create a signal that overlaps with a deuterated standard that has a low mass shift (e.g., d2), a phenomenon known as isotopic cross-talk. nih.govnih.gov While Roxatidine-d10 has a large mass shift that minimizes this specific issue, the principle remains a key consideration in method development. caymanchem.com

Back-exchange, as discussed previously, also degrades analytical performance. If Roxatidine-d10 loses deuterium atoms and converts to lower-mass isotopologues, it can artificially inflate the analyte's response. nih.gov This process undermines the core assumption that the internal standard's concentration is constant and that it behaves identically to the analyte without converting into it. The combination of pre-existing isotopic impurities and in-process back-exchange can affect the linearity of the calibration curve and compromise the accuracy and precision of the assay. scispace.comnih.gov

Table 3: Impact of Isotopic Impurities and Back-Exchange on Analytical Data

| Issue | Source | Consequence on Data Interpretation |

| Isotopic Impurity | Incomplete deuteration during synthesis of the internal standard. tandfonline.com | Falsely elevates the measured analyte concentration, impacting accuracy, especially at low levels. Can lead to a non-zero intercept in the calibration curve. |

| Natural Isotope Overlap | Naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) in the analyte. nih.gov | Can interfere with the internal standard signal, particularly for standards with low deuterium labeling (+2 or +3 Da). |

| Back-Exchange | Instability of the deuterium label in the analytical environment (e.g., high pH, metabolism). nih.gov | The internal standard converts to the analyte or intermediate isotopologues, causing over-quantification of the analyte. |

Computational and Spectroscopic Approaches for Understanding Deuterium Label Behavior and Stability

To ensure the reliability of this compound as an internal standard, a combination of spectroscopic and computational methods is employed to verify its structure, purity, and stability. These techniques are essential for characterizing the deuterated standard before its use and for investigating any unexpected analytical behavior.

Spectroscopic Approaches:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for confirming the precise location of the deuterium labels. While ¹H NMR can show the absence of signals at specific positions, ²H (Deuterium) NMR directly observes the deuterium nuclei, providing unambiguous confirmation of the labeling sites and their respective enrichment levels. sigmaaldrich.comresearchgate.net This is critical for ensuring that the deuterium atoms have been incorporated at stable positions on the molecule.

Computational Approaches:

Computational chemistry offers predictive insights into the behavior of deuterated molecules. Quantum mechanical calculations can be used to model bond energies and predict the stability of C-D bonds at various positions within the Roxatidine-d10 molecule. These models can help identify sites that might be more susceptible to D-H exchange. acs.org Furthermore, computational models can be used to understand the subtle changes in molecular properties, like hydrophobicity and dipole moment, that arise from deuteration. This can help explain and predict the chromatographic isotope effects observed during LC analysis.

By integrating these approaches, a comprehensive understanding of the deuterated standard's behavior is achieved, ensuring its suitability for high-precision quantitative studies.

Table 4: Analytical Techniques for Characterizing Deuterated Standards

| Technique | Application for this compound | Information Gained |

| Mass Spectrometry (MS) | Isotopic purity assessment and stability testing. | Determines isotopic distribution, quantifies unlabeled impurities, and monitors for in-process back-exchange. nih.gov |

| NMR Spectroscopy (¹H, ²H, ¹³C) | Structural verification and site-specific label confirmation. | Confirms the exact location of deuterium atoms and measures the degree of deuteration at each site. sigmaaldrich.comresearchgate.net |

| Computational Modeling | Predicting label stability and physicochemical properties. | Estimates C-D bond strengths to predict stability and models molecular properties to explain chromatographic shifts. acs.org |

Research Applications and Methodological Contributions of Roxatidine D10 Hemioxalate in Preclinical and Analytical Studies

Application of Roxatidine-d10 Hemioxalate in Quantitative Pharmacokinetic Methodologies

This compound plays a pivotal role as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of roxatidine (B1205453) in biological matrices, a cornerstone of pharmacokinetic studies. caymanchem.commedkoo.com The use of a deuterated analog like roxatidine-d10 is considered the gold standard in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.combiopharmaservices.com This is due to its ability to mimic the physicochemical properties of the unlabeled analyte, roxatidine, during sample extraction, chromatographic separation, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the quantification. crimsonpublishers.com

In a typical pharmacokinetic assay, a known concentration of this compound is added to biological samples (e.g., plasma, urine) at an early stage of processing. biopharmaservices.com As the sample undergoes extraction and analysis, any loss of the analyte due to these procedures will be mirrored by a proportional loss of the internal standard. The mass spectrometer can differentiate between roxatidine and roxatidine-d10 based on their mass-to-charge ratios. By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and reproducible measurement of the roxatidine concentration can be achieved, which is crucial for the precise determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). musechem.comresearchgate.net

The development of bioanalytical methods using this compound as an internal standard involves a rigorous validation process to ensure the reliability of the data. ich.orgjapsonline.com This validation assesses various parameters to confirm that the method is suitable for its intended purpose.

Table 1: Representative Bioanalytical Method Validation Parameters for Roxatidine Quantification using this compound Internal Standard

| Validation Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and internal standard. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. kcasbio.com | The coefficient of variation of the response ratios should be ≤ 15%. |

| Recovery | The efficiency of the extraction procedure of an analytical method, expressed as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. crimsonpublishers.com | Consistent and reproducible across the concentration range. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. |

Utility in Toxicokinetic Study Design and Bioanalytical Support

Toxicokinetic studies are fundamental to preclinical safety assessment, providing critical data on the systemic exposure to a new chemical entity and its metabolites in toxicology species. The reliability of this exposure data is paramount for interpreting toxicology findings and establishing a margin of safety for human exposure. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory bodies to ensure the robustness and accuracy of the bioanalytical methods supporting these pivotal studies. kcasbio.com

The integration of this compound into the bioanalytical workflow of toxicokinetic studies offers several advantages. It helps to mitigate the variability inherent in the analysis of biological samples from toxicology studies, which can be more complex and variable than those from controlled clinical studies. nih.gov By providing a reliable means of quantification, this compound ensures that the toxicokinetic parameters, such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve), are determined with a high degree of confidence.

This accuracy is crucial for establishing a clear dose-response relationship for toxicity and for understanding the exposure-response relationship. Furthermore, the use of a deuterated internal standard can help to identify and troubleshoot issues related to matrix effects, which can be particularly pronounced in samples from different species or in the presence of co-administered substances. kcasbio.com The consistency and reliability afforded by this compound contribute to a more robust toxicokinetic data package, which is essential for making informed decisions about the safety of a drug candidate and for its progression into clinical development.

Tracing Metabolic Transformations of Roxatidine Using Deuterated Analogs

The use of deuterated analogs is a powerful tool in the elucidation of metabolic pathways of xenobiotics. scitechnol.com A study on the metabolism of roxatidine acetate (B1210297) hydrochloride utilized a deuterated version of the compound, labeled with ten deuterium (B1214612) atoms in the piperidine (B6355638) ring (RA-d10), to facilitate the identification of its metabolites in rats and dogs. nih.gov The co-administration of radiolabeled (¹⁴C) roxatidine acetate and RA-d10 allowed for the expedited isolation and identification of fifteen urinary metabolites through gas chromatography-mass spectrometry (GC/MS). nih.gov

The major metabolites identified in both species were M-1, M-8, M-10, and M-11, while M-4 was found only in rats. nih.gov A significant finding from this research was the unexpected loss of three or four deuterium atoms from the piperidine ring in the oxygenated metabolites M-3 and M-4. nih.gov This observation provided valuable insights into the hydroxylation process of the piperidine ring. Additionally, the study noted first and second isotope effects on the in vivo conversion rate and HPLC retention time, respectively. nih.gov

In a subsequent in vitro study using rat and dog liver homogenates, the use of the deuterated compound further clarified the metabolic pathways. nih.gov The formation of the 3-hydroxypiperidine (B146073) derivative (M1) and the 2-oxopiperidine derivative (M2) was observed in rats, while only M1 was found in dogs, indicating species-specific differences in metabolism. nih.gov The deuterium isotope effect (H/D) was calculated for these metabolites, providing further evidence for the involvement of cytochrome P-450 enzymes in these oxidative reactions. nih.gov

Table 2: Major Metabolites of Roxatidine Identified with the Aid of a Deuterated Analog

| Metabolite | Description | Species |

| M-1 | 3-hydroxypiperidine derivative | Rat, Dog |

| M-8 | N/A | Rat, Dog |

| M-10 | N/A | Rat, Dog |

| M-11 | N/A | Rat, Dog |

| M-4 | Oxygenated metabolite with loss of deuterium | Rat |

| M-2 | 2-oxopiperidine derivative | Rat |

Contribution to Reference Standard Development and Quality Control in Pharmaceutical Analysis

This compound serves as a critical reference standard in pharmaceutical analysis, ensuring the quality, consistency, and reliability of analytical data. medkoo.comlgcstandards.com High-quality reference standards are the foundation of pharmaceutical quality control, providing a benchmark against which the identity, purity, and strength of a drug substance and its related compounds are measured. pharmaffiliates.comlgcstandards.com

The development of a deuterated reference standard like this compound involves a rigorous process of synthesis, purification, and characterization to establish its identity and isotopic purity. sci-hub.ruiaea.org This characterization is documented in a Certificate of Analysis (CoA), which provides essential information about the standard. pharmaffiliates.com

Table 3: Typical Information Included in a Certificate of Analysis for this compound Reference Standard

| Parameter | Description |

| Compound Name | This compound |

| CAS Number | Chemical Abstracts Service registry number. lgcstandards.com |

| Molecular Formula | The chemical formula indicating the types and numbers of atoms in the molecule. caymanchem.com |

| Molecular Weight | The mass of one mole of the substance. medkoo.com |

| Appearance | Physical state and color of the substance. |

| Purity | The percentage of the desired compound in the material, often determined by techniques like HPLC or NMR. |

| Isotopic Purity | The percentage of the deuterated form relative to the unlabeled and partially labeled forms. caymanchem.com |

| Identity Confirmation | Confirmation of the chemical structure using methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. |

| Storage Conditions | Recommended temperature and conditions to ensure the stability of the standard. caymanchem.com |

| Retest Date/Expiry Date | The date until which the standard is expected to remain within its specified quality attributes. |

In quality control laboratories, this compound is used for various applications, including the validation of analytical methods, as an internal standard in quantitative assays, and for the identification and quantification of roxatidine in pharmaceutical formulations. Its use ensures that the analytical methods are accurate, precise, and reproducible, which is a regulatory requirement for the release of pharmaceutical products. ich.org The availability of well-characterized deuterated reference standards is crucial for maintaining the high standards of quality and safety in the pharmaceutical industry. pharmaffiliates.com

Future Perspectives and Innovations in Deuterated Internal Standard Technologies

Advancements in Site-Specific Deuteration Techniques for Improved Label Stability

The reliability of a deuterated internal standard hinges on the stability of its isotopic label. The loss or exchange of deuterium (B1214612) atoms with protons from the surrounding environment can compromise the accuracy of quantitative results. sigmaaldrich.com Consequently, a significant area of research is the development of synthetic methods that place deuterium on metabolically stable positions within the molecule, minimizing the risk of in-source or metabolic H/D exchange.

Recent developments have moved beyond traditional methods to more sophisticated and precise techniques:

Catalytic H-D Exchange: Modern transition metal-catalyzed approaches offer high efficiency and regioselectivity for introducing deuterium. mdpi.com For instance, methods using catalysts like palladium or iridium can selectively target specific C-H bonds, including those at unactivated aliphatic positions, which are typically resistant to exchange. mdpi.comnih.gov This allows for the strategic placement of deuterium on parts of the molecule that are not susceptible to metabolic cleavage or chemical exchange.

Enzymatic Deuteration: Biocatalytic methods provide an efficient and highly selective alternative for deuterium labeling. nih.gov Enzymes can operate under mild conditions and directly on complex molecules to achieve site-specific hydrogen-deuterium exchange, a task that can be challenging for traditional chemical synthesis. nih.gov

Deconstructive and Traceless Handle Approaches: Innovative strategies involve using a temporary functional group (a "traceless handle") to direct deuteration to a specific site. nih.gov After the deuterium is installed, the handle is removed, leaving a precisely deuterated molecule. This method allows for controlled mono-, di-, or tri-deuteration at specific locations. nih.gov

The primary goal of these advanced techniques is to produce internal standards where the deuterium label is secure. The substitution of C-H bonds with the stronger C-D bonds can significantly improve the metabolic and chemical stability of the molecule. researchgate.net This enhanced stability ensures that the internal standard accurately mimics the analyte throughout the analytical process without isotopic loss. sigmaaldrich.com

| Deuteration Technique | Principle | Key Advantage | Reference |

|---|---|---|---|

| Transition Metal Catalysis | Uses catalysts (e.g., Pd, Ir) to facilitate H-D exchange at specific C-H bonds. | High site-selectivity, even at unactivated positions. | mdpi.comnih.gov |

| Enzymatic Labeling | Employs enzymes to catalyze H-D exchange directly on the substrate. | Exceptional selectivity under mild reaction conditions. | nih.gov |

| Deacylative Deuteration | Utilizes a temporary activating group to direct deuteration to a specific alkyl site. | Precise control over the degree of deuteration (mono-, di-, tri-). | nih.gov |

Integration of Roxatidine-d10 Hemioxalate in Multi-Analyte Bioanalytical Platforms

The trend in bioanalysis is moving towards multiplexing, where multiple analytes are measured in a single analytical run. This approach is common in therapeutic drug monitoring for combination therapies and in pesticide or mycotoxin screening. texilajournal.comlcms.cz The integration of a single deuterated internal standard like this compound in such multi-analyte platforms presents both opportunities and challenges.

While the ideal scenario is to use a unique stable isotope-labeled (SIL) internal standard for each analyte, this is not always feasible due to cost and availability. bioanalysis-zone.comscispace.com In such cases, a single deuterated standard may be used to quantify several analytes. lcms.cz For this to be successful, the internal standard must closely mimic the physicochemical properties of the target analytes to ensure it effectively corrects for variations in sample preparation, chromatography, and ionization. bioanalysis-zone.com

However, using one internal standard for multiple analytes requires careful validation. The European Medicines Agency (EMA) guidelines note that in multi-analyte studies, attention should be paid to the stability of all analytes in the matrix. europa.eu The internal standard must demonstrate the ability to track the performance of all analytes it is used to quantify. bioanalysis-zone.com Challenges arise when the analytes have different extraction recoveries or ionization efficiencies, as the single internal standard may not compensate for these variations uniformly across all compounds. scispace.com The robustness of modern mass spectrometers with rapid polarity switching and high scanning speeds facilitates the simultaneous analysis of numerous compounds and their corresponding internal standards, making these complex methods more manageable. lcms.cz

Development of Harmonized Guidelines for Deuterated Internal Standard Application

The critical role of internal standards in regulated bioanalysis has prompted major regulatory bodies to issue guidelines on their proper use. The U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have all provided recommendations to ensure data quality and reliability. bioanalysis-zone.comeuropa.eueuropa.eu

A key recommendation from these agencies is the preference for using a stable isotope-labeled internal standard (SIL-IS) whenever possible, particularly for methods employing mass spectrometry detection. bioanalysis-zone.comeuropa.eueuropa.eu The ICH M10 guideline, a globally harmonized document on bioanalytical method validation, emphasizes this preference. europa.eu

Core principles outlined in these guidelines include:

Purity and Identity: The SIL-IS must be of the highest possible isotopic purity, and the amount of unlabeled analyte present as an impurity should be minimal. europa.eueuropa.eu The contribution of the internal standard to the analyte signal should not exceed 5% of the signal at the Lower Limit of Quantification (LLOQ). bioanalysis-zone.com

No Isotope Exchange: It must be demonstrated that no isotopic exchange occurs during sample storage and processing. europa.eu

Consistent Response: The internal standard's response should be monitored across all calibration standards, quality controls, and study samples to ensure consistency and identify potential issues like matrix effects. bioanalysis-zone.com

Validation: The performance of the internal standard must be thoroughly evaluated during method validation to confirm it improves the accuracy and precision of the method. bioanalysis-zone.com

The ongoing development and adoption of these harmonized guidelines are crucial for ensuring that bioanalytical data submitted to regulatory agencies worldwide are consistent, reliable, and of high quality, regardless of where the studies were conducted.

| Regulatory Guideline/Body | Key Recommendation for Deuterated Internal Standards | Reference |

|---|---|---|

| ICH M10 | Recommends using a stable isotope-labelled IS for chromatographic methods when available. Emphasizes checking for isotopic purity and absence of isotope exchange. | europa.eu |

| European Medicines Agency (EMA) | States a stable isotope-labelled IS is recommended for MS detection. Stability of the IS must be demonstrated if isotope exchange is possible. | europa.eu |

| U.S. Food and Drug Administration (FDA) | Underlines the importance of reviewing IS response patterns across all samples in a run to ensure consistency and reliability. | bioanalysis-zone.com |

Addressing Unforeseen Challenges in Isotope-Dilution Mass Spectrometry for Enhanced Reliability

Isotope-Dilution Mass Spectrometry (IDMS) is considered a primary reference method due to its potential for high accuracy and precision. rsc.orgresearchgate.net By adding a known amount of an isotopically labeled standard (the "spike") to a sample, IDMS can yield highly reliable quantitative results. rsc.orgnih.gov However, the technique is not without its challenges, and achieving the highest level of quality requires careful implementation. rsc.orgspectroscopyonline.com

Unforeseen issues can compromise the reliability of IDMS, even when using a high-quality deuterated internal standard like this compound:

Matrix Effects: While a co-eluting SIL-IS is the best tool to compensate for matrix effects (ion suppression or enhancement), it is not always a perfect solution. kcasbio.commyadlm.org Differences in the physical properties caused by deuterium substitution can sometimes lead to slight chromatographic separation of the analyte and the internal standard, exposing them to different matrix environments and causing differential ionization. myadlm.org

Isotopic Contribution and Cross-Talk: The internal standard should have a sufficient mass increase to ensure its signal is outside the natural isotopic distribution of the analyte. aptochem.com If not, or if the standard contains significant unlabeled analyte as an impurity, it can artificially inflate the analyte signal, a phenomenon known as cross-talk. bioanalysis-zone.com

Spike Stability and Homogenization: The accuracy of IDMS is fundamentally dependent on the precise concentration of the spike solution and its complete equilibration with the analyte in the sample. rsc.org The stability of the spike solution must be monitored over time, as evaporation can alter its concentration. rsc.org Furthermore, achieving complete isotopic homogenization between the sample and the spike is critical and often requires the sample to be in a solution state. rsc.orgepa.gov

Systematic Bias: In some cases, a systematic bias can be observed when using IDMS, which may be attributed to an isotopic enrichment bias in the labeled internal standard itself. nih.gov This highlights the importance of using well-characterized certified reference materials whenever possible. nih.gov

Addressing these challenges requires rigorous method validation, including thorough investigation of matrix effects, careful characterization of internal standards, and strict adherence to protocols for spike preparation and sample mixing. rsc.orgmyadlm.org Continuous assessment of these potential pitfalls is essential for maintaining the high level of reliability expected from IDMS.

Q & A

Q. How should researchers validate computational models predicting the solubility of this compound in biorelevant media?

- Methodological Answer : Compare in silico predictions (e.g., COSMO-RS, Abraham solvation parameters) with experimental shake-flask solubility data. Validate models using leave-one-out cross-validation (LOOCV) and external datasets. Account for deuterium’s impact on logP via QSPR (quantitative structure-property relationship) modeling. Report root-mean-square errors (RMSE) and R<sup>2</sup> values to quantify predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.